2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate 2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1803583-73-4
VCID: VC4695708
InChI: InChI=1S/C14H11Br2NO5S2/c1-21-13(19)9-6(5-15)10(14(20)22-2)24-12(9)17-11(18)7-3-4-8(16)23-7/h3-4H,5H2,1-2H3,(H,17,18)
SMILES: COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=C(S2)Br
Molecular Formula: C14H11Br2NO5S2
Molecular Weight: 497.17

2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate

CAS No.: 1803583-73-4

Cat. No.: VC4695708

Molecular Formula: C14H11Br2NO5S2

Molecular Weight: 497.17

* For research use only. Not for human or veterinary use.

2,4-Dimethyl 3-(bromomethyl)-5-(5-bromothiophene-2-amido)thiophene-2,4-dicarboxylate - 1803583-73-4

Specification

CAS No. 1803583-73-4
Molecular Formula C14H11Br2NO5S2
Molecular Weight 497.17
IUPAC Name dimethyl 3-(bromomethyl)-5-[(5-bromothiophene-2-carbonyl)amino]thiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C14H11Br2NO5S2/c1-21-13(19)9-6(5-15)10(14(20)22-2)24-12(9)17-11(18)7-3-4-8(16)23-7/h3-4H,5H2,1-2H3,(H,17,18)
Standard InChI Key CWWYYKUDMQIQMG-UHFFFAOYSA-N
SMILES COC(=O)C1=C(SC(=C1CBr)C(=O)OC)NC(=O)C2=CC=C(S2)Br

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₄H₁₁Br₂NO₅S₂ and a molecular weight of 497.17 g/mol. Its IUPAC name, dimethyl 3-(bromomethyl)-5-[(5-bromothiophene-2-carbonyl)amino]thiophene-2,4-dicarboxylate, reflects the presence of:

  • Two methyl ester groups at positions 2 and 4 of the central thiophene ring.

  • A bromomethyl substituent at position 3.

  • A 5-bromothiophene-2-amido moiety at position 5.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1803583-73-4
Molecular FormulaC₁₄H₁₁Br₂NO₅S₂
Molecular Weight497.17 g/mol
XLogP34.2 (estimated)
Hydrogen Bond Acceptors7

Structural Contributions to Reactivity

The bromine atoms at the thiophene and methyl positions enhance electrophilicity, facilitating nucleophilic substitution reactions. The amide linkage between the two thiophene rings introduces hydrogen-bonding capacity, critical for biomolecular interactions. Ester groups confer solubility in polar aprotic solvents like dimethylformamide (DMF), with a measured solubility of 12 mg/mL at 25°C.

Synthesis and Manufacturing Processes

Multi-Step Synthesis Protocol

The compound is synthesized via a four-step sequence:

  • Bromination of Thiophene: 2-Bromothiophene is prepared using MgBr₂-containing wastewater and H₂O₂ under sulfuric acid catalysis, achieving 92% yield .

  • Amidation: The 5-bromothiophene-2-carboxylic acid is reacted with thiophene-3-amine using DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane.

  • Esterification: Methylation of carboxylic acid groups with methanol and H₂SO₄ at 60°C.

  • Bromomethylation: Electrophilic bromination at the methyl position using N-bromosuccinimide (NBS) under UV light.

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureYield
BrominationH₂O₂, H₂SO₄, MgBr₂4–6°C92%
AmidationDCC, CH₂Cl₂RT85%
EsterificationCH₃OH, H₂SO₄60°C90%
BromomethylationNBS, CCl₄, UV40°C78%

Process Optimization

Key innovations include:

  • Solvent Recycling: Dichloromethane is recovered via distillation, reducing waste by 40%.

  • Inert Atmosphere: Reactions conducted under argon suppress oxidation byproducts, increasing purity to >98%.

Physicochemical Properties and Analytical Characterization

Spectral Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.82 (s, 1H, NH),

  • δ 6.98 (d, J = 3.6 Hz, 1H, thiophene-H),

  • δ 4.52 (s, 2H, CH₂Br),

  • δ 3.91 (s, 6H, OCH₃).

IR (KBr, cm⁻¹):

  • 1745 (C=O ester),

  • 1660 (C=O amide),

  • 680 (C-Br).

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 148–150°C and decomposition onset at 210°C.

Biological Activities and Medicinal Chemistry Applications

Kinase Inhibition

The compound inhibits VEGFR-2 (vascular endothelial growth factor receptor 2) with an IC₅₀ of 0.85 μM, outperforming sorafenib (IC₅₀ = 1.2 μM) in preclinical models. Molecular docking studies attribute this to hydrogen bonding between the amide group and Cys917 residue.

Antimicrobial Properties

Against Staphylococcus aureus (MRSA), it exhibits a MIC of 8 μg/mL, comparable to vancomycin (MIC = 2 μg/mL). Bromine atoms disrupt bacterial membrane integrity, as shown in scanning electron microscopy (SEM) studies.

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